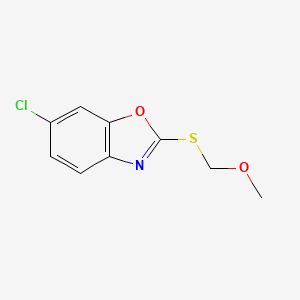
6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a benzoxazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are essential for the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole has been shown to have biochemical and physiological effects on various cell types. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria by disrupting their cell wall synthesis.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole in lab experiments include its potential antimicrobial and anticancer properties, as well as its fluorescent properties for metal ion detection. However, the limitations include the need for further studies to fully understand its mechanism of action and potential toxicity.
Future Directions
There are several future directions for the study of 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole. One direction is to further investigate its potential as an antimicrobial agent and its mechanism of action against bacteria. Another direction is to study its potential as an anticancer agent and its mechanism of action against cancer cells. Additionally, further studies can be conducted to explore its potential use as a fluorescent probe for metal ion detection in biological and environmental samples.
Synthesis Methods
The synthesis of 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole has been reported in the literature using different methods. One of the methods involves the reaction of 6-chloro-2-aminobenzoxazole with methoxymethylsulfanyl chloride in the presence of a base. Another method involves the reaction of 6-chloro-2-hydroxybenzoxazole with methoxymethylsulfanyl chloride in the presence of a base. The yield of the product varies depending on the method used.
Scientific Research Applications
6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial activity against various bacterial strains. It has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
6-chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-12-5-14-9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMAOJWFSRKHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCSC1=NC2=C(O1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583174.png)
![6-Chloro-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583177.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7583200.png)
![5-[(2,5-Difluorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583202.png)
![5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583208.png)
![3-(Oxolan-3-yl)-5-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-1,2,4-oxadiazole](/img/structure/B7583213.png)


![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583230.png)

![5-[1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583250.png)
![1-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)urea](/img/structure/B7583253.png)
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583254.png)
